molecular formula C15H13FO3 B6398073 4-(2-Fluoro-4-methylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261987-04-5

4-(2-Fluoro-4-methylphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6398073
CAS RN: 1261987-04-5
M. Wt: 260.26 g/mol
InChI Key: ZQKUKVOTWMKQJJ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methylphenyl)-3-methoxybenzoic acid, or FMMB, is a synthetic compound that has been used in scientific research for a variety of purposes. It has been used in the synthesis of a variety of compounds, as well as in the study of the biochemical and physiological effects of various drugs and molecules.

Scientific Research Applications

FMMB has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and biopolymers. It has also been used to study the biochemical and physiological effects of various drugs and molecules, including their metabolism, absorption, distribution, and excretion. Additionally, FMMB has been used as a model compound for the study of drug-receptor interactions.

Mechanism of Action

The mechanism of action of FMMB is not fully understood. However, it is believed that the compound binds to specific receptors in the body and alters their activity, leading to a variety of biochemical and physiological effects. Additionally, FMMB is believed to act as an inhibitor of certain enzymes, which can lead to changes in the metabolism of drugs and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMMB are not fully understood. However, it is known to have an effect on the metabolism of drugs and other molecules, as well as altering the activity of certain receptors in the body. Additionally, FMMB has been shown to have an effect on the absorption, distribution, and excretion of drugs and other molecules.

Advantages and Limitations for Lab Experiments

The use of FMMB in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is easily synthesized using a variety of methods. However, there are some limitations to the use of FMMB in laboratory experiments. It is not known to be toxic, but it is not known to be completely safe either. Additionally, the mechanism of action of FMMB is not fully understood, so its use in laboratory experiments must be done with caution.

Future Directions

There are a variety of potential future directions for the use of FMMB in scientific research. Further research could be done to better understand the mechanism of action of FMMB and its biochemical and physiological effects. Additionally, further research could be done to develop more efficient methods of synthesis and purification of FMMB. Additionally, FMMB could be used in the development of new pharmaceuticals, agrochemicals, and biopolymers. Finally, FMMB could be used to study the metabolism, absorption, distribution, and excretion of drugs and other molecules.

Synthesis Methods

FMMB can be synthesized using a variety of methods. The most common method involves reacting 2-fluoro-4-methylphenol with 3-methoxybenzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of approximately 80°C for several hours. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

properties

IUPAC Name

4-(2-fluoro-4-methylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-5-11(13(16)7-9)12-6-4-10(15(17)18)8-14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKUKVOTWMKQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689201
Record name 2'-Fluoro-2-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261987-04-5
Record name 2'-Fluoro-2-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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